Salvileucalin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H16O5 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

(3'S,4R)-3'-(furan-3-yl)-4'-methylidenespiro[3,5-dihydro-2-benzofuran-4,5'-6,7-dihydro-3H-2-benzofuran]-1,1'-dione |

InChI |

InChI=1S/C20H16O5/c1-11-16-14(19(22)25-17(16)12-5-8-23-9-12)4-7-20(11)6-2-3-13-15(20)10-24-18(13)21/h2-3,5,8-9,17H,1,4,6-7,10H2/t17-,20+/m1/s1 |

InChI Key |

RZECTVIURYBYDH-XLIONFOSSA-N |

Isomeric SMILES |

C=C1C2=C(CC[C@@]13CC=CC4=C3COC4=O)C(=O)O[C@@H]2C5=COC=C5 |

Canonical SMILES |

C=C1C2=C(CCC13CC=CC4=C3COC4=O)C(=O)OC2C5=COC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Salvileucalin A: A Technical Deep Dive into its Chemical Structure and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvileucalin A is a naturally occurring diterpenoid isolated from Salvia leucantha. Its intricate chemical architecture has garnered interest within the scientific community. This document provides a comprehensive technical overview of the chemical structure of this compound, including its spectroscopic and physicochemical properties. Furthermore, it delves into the methodologies for its isolation and the synthesis of related compounds, offering valuable protocols for researchers. While direct biological data on this compound is limited, this guide explores the activities of structurally similar compounds, particularly Salvileucalin B, to infer potential therapeutic applications and mechanisms of action, thereby providing a foundational resource for future research and drug development endeavors.

Chemical Structure and Properties

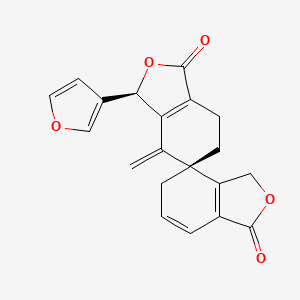

This compound is a complex diterpenoid characterized by a unique rearranged neoclerodane skeleton. Its chemical formula is C₂₀H₁₆O₅, with a molecular weight of 336.34 g/mol .[1]

IUPAC Name: (3'S,4R)-3'-(furan-3-yl)-4'-methylidenespiro[3,5-dihydro-2-benzofuran-4,5'-6,7-dihydro-3H-2-benzofuran]-1,1'-dione[1]

The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), and its absolute configuration was determined by X-ray crystallography and vibrational circular dichroism. It was first isolated from the aerial parts of Salvia leucantha Cav. (Lamiaceae) along with the structurally related compound, Salvileucalin B.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₅ | [1] |

| Molecular Weight | 336.34 g/mol | [1] |

| IUPAC Name | (3'S,4R)-3'-(furan-3-yl)-4'-methylidenespiro[3,5-dihydro-2-benzofuran-4,5'-6,7-dihydro-3H-2-benzofuran]-1,1'-dione | [1] |

| CAS Number | 1053241-84-1 | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of this compound. While the full original dataset is not publicly available, the structural elucidation was based on standard 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) and HRMS.

Experimental Protocols

Isolation of this compound

The isolation of this compound from Salvia leucantha typically involves the following general steps:

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered aerial parts of Salvia leucantha are extracted with a suitable organic solvent, such as methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing this compound (typically the more polar fractions) is subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the different components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC to yield the pure compound.

Total Synthesis of Related Diterpenoids

While the total synthesis of this compound has not been reported, the enantioselective total synthesis of the closely related Salvileucalin B has been accomplished. This synthesis provides a valuable framework for accessing this class of molecules and involves several key steps, including a copper-catalyzed intramolecular arene cyclopropanation to construct the central norcaradiene core. The synthetic strategies employed for Salvileucalin B and other neoclerodane diterpenes can serve as a guide for the potential synthesis of this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is currently limited in the public domain. However, significant insights can be drawn from the bioactivity of the co-isolated and structurally similar Salvileucalin B, as well as other neoclerodane diterpenoids from the Salvia genus.

Cytotoxic Activity of Salvileucalin B

Salvileucalin B has demonstrated modest cytotoxic activity against human cancer cell lines. This suggests that this compound may possess similar properties.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| A549 | Human Lung Adenocarcinoma | 5.23 | [2][3] |

| HT-29 | Human Colon Adenocarcinoma | 1.88 | [2][3] |

The cytotoxic effects of other diterpenoids isolated from various Salvia species have been reported against a range of cancer cell lines, including leukemia, breast cancer, and pancreatic cancer.[4][5] For instance, salvipisone and aethiopinone from Salvia sclarea showed high cytotoxicity against HL-60 and NALM-6 leukemia cells.[5][6]

Other Potential Biological Activities

Diterpenoids from the genus Salvia, particularly those with a neoclerodane skeleton, are known to exhibit a wide range of biological activities, including:

-

Anti-inflammatory effects: Many neoclerodane diterpenes have been shown to possess anti-inflammatory properties.

-

Antiviral activity: Some diterpenoids from Salvia have demonstrated antiviral effects.

-

Insect antifeedant properties: This is a well-documented activity for clerodane diterpenes.[7]

Given the structural similarities, it is plausible that this compound may also exhibit some of these biological activities.

Signaling Pathways: An Area for Future Investigation

To date, there are no published studies specifically investigating the signaling pathways modulated by this compound. The cytotoxic activity of the related compound, Salvileucalin B, suggests that it may interfere with signaling pathways crucial for cancer cell proliferation and survival.

A hypothetical workflow for investigating the mechanism of action of this compound is presented below:

Caption: A proposed workflow to elucidate the signaling pathways affected by this compound.

Future research should focus on screening this compound against a panel of cancer cell lines and investigating its effects on key signaling pathways involved in cancer, such as those regulating apoptosis, cell cycle progression, and inflammation.

Conclusion

This compound is a structurally intriguing diterpenoid with potential for further scientific investigation. This guide has provided a detailed overview of its chemical structure, properties, and the methodologies relevant to its study. While its biological activity remains largely unexplored, the known cytotoxicity of the closely related Salvileucalin B suggests that this compound could be a valuable lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological potential and mechanism of action.

References

- 1. This compound | C20H16O5 | CID 102390049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. The Reisman Synthesis of (+)-Salvileucalin B [organic-chemistry.org]

- 4. Cytotoxic abietane diterpenoids from Salvia leriifolia Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots. Studies on the leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Salvileucalin A: A Technical Guide to its Discovery and Natural Source

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, natural source, and chemical characterization of Salvileucalin A, a neoclerodane diterpene isolated from the plant Salvia leucantha. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel natural products.

Discovery and Natural Source

This compound was first reported in 2008 by Aoyagi and colleagues. It was discovered and isolated from the aerial parts of Salvia leucantha Cav., a species of flowering plant in the sage family, Lamiaceae, commonly known as Mexican bush sage.[1][2][3] In the initial study, this compound was isolated alongside a related compound, Salvileucalin B.[1]

Table 1: Discovery and Source Information for this compound

| Attribute | Description |

| Compound Name | This compound |

| Year of Discovery | 2008 |

| Discoverers | Aoyagi, Y., et al. |

| Natural Source | Salvia leucantha Cav. (Mexican Bush Sage) |

| Plant Part Used | Aerial Parts |

Chemical Structure and Properties

Biological Activity

To date, there is no publicly available information on the biological activity or cytotoxicity of this compound. The initial discovery paper focused on the isolation and structure elucidation of both this compound and B, but only reported the cytotoxic activities of Salvileucalin B against human lung adenocarcinoma (A549) and human colon adenocarcinoma (HT-29) cell lines.[1][4] Further research is required to determine the pharmacological profile of this compound.

Experimental Protocols

The detailed experimental protocols for the isolation and purification of this compound are contained within the original discovery publication by Aoyagi et al. (2008). Access to the full text of this paper is necessary to obtain the specific methodologies employed. However, a general workflow for the isolation of diterpenoids from plant material can be outlined.

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of natural products like this compound from a plant source.

Caption: General workflow for the isolation and identification of this compound.

Future Directions

The absence of reported biological activity for this compound presents a clear opportunity for future research. Key areas of investigation should include:

-

Cytotoxicity Screening: Evaluation of this compound against a panel of cancer cell lines to determine its potential as an anticancer agent.

-

Antimicrobial Assays: Testing for activity against a range of pathogenic bacteria and fungi.

-

Anti-inflammatory and Antioxidant Assays: Investigating its potential to modulate inflammatory pathways and oxidative stress.

-

Total Synthesis: The development of a synthetic route to this compound would provide access to larger quantities for comprehensive biological evaluation and the generation of analogues for structure-activity relationship studies.

Conclusion

This compound is a neoclerodane diterpene with a well-defined origin and chemical structure. While its discovery has been documented, its biological potential remains unexplored. This technical guide highlights the current knowledge gaps and underscores the need for further investigation into the pharmacological properties of this intriguing natural product. The detailed experimental procedures and spectroscopic data available in the primary literature provide a solid foundation for future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on the Ethnopharmacology and Phytochemistry of the Neotropical Sages (Salvia Subgenus Calosphace; Lamiaceae) Emphasizing Mexican Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Reisman Synthesis of (+)-Salvileucalin B [organic-chemistry.org]

A Technical Guide to the Isolation and Purification of Salvileucalin A from Salvia leucantha

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies for the isolation and purification of Salvileucalin A, a rearranged neoclerodane diterpenoid, from the aerial parts of Salvia leucantha. The procedures outlined are based on established phytochemical techniques for the separation of diterpenoids from plant matrices, with specific data drawn from the primary literature.

Introduction

Salvia leucantha, commonly known as Mexican bush sage, is a source of various bioactive secondary metabolites. Among these are diterpenoids, a class of compounds that have garnered significant interest in drug discovery for their diverse pharmacological activities. This compound, a notable constituent of S. leucantha, possesses a complex and unique rearranged neoclerodane skeleton. Its isolation and characterization are crucial for further investigation into its potential therapeutic applications. This guide details the necessary experimental protocols, from initial extraction to final purification, and presents the characteristic spectroscopic data for the identification of this compound.

Experimental Protocols

The isolation and purification of this compound involve a multi-step process that begins with the extraction of the plant material, followed by chromatographic separation and purification.

Plant Material and Extraction

Fresh or air-dried aerial parts of Salvia leucantha are used as the starting material. A general procedure for the extraction of diterpenoids from Salvia species involves the use of organic solvents of increasing polarity.

Protocol for Extraction:

-

Preparation of Plant Material: The aerial parts of Salvia leucantha (e.g., 1.5 kg) are collected and air-dried in a well-ventilated area, protected from direct sunlight. The dried material is then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This is typically done by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 3 x 5 L, each for 72 hours), with occasional agitation.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude methanolic extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate (EtOAc). This partitioning helps to separate compounds based on their polarity. The this compound, being a moderately polar diterpenoid, is expected to be concentrated in the ethyl acetate fraction. The ethyl acetate fraction is then dried over anhydrous sodium sulfate and concentrated in vacuo.

Chromatographic Purification

The ethyl acetate fraction, containing a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate this compound.

Protocol for Column Chromatography:

-

Initial Fractionation (Silica Gel Column Chromatography):

-

The dried ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 1:1) and visualized under UV light and/or by staining with an appropriate reagent (e.g., ceric sulfate spray followed by heating).

-

Fractions containing the target compound (this compound) are pooled together.

-

-

Further Purification (Sephadex LH-20 Column Chromatography):

-

The pooled fractions from the silica gel column are further purified using a Sephadex LH-20 column.

-

The column is typically eluted with a solvent system such as dichloromethane:methanol (CH₂Cl₂:MeOH, 1:1).

-

This step helps to remove pigments and other impurities.

-

-

Final Purification (Preparative High-Performance Liquid Chromatography - HPLC):

-

The final purification of this compound is achieved using preparative HPLC.

-

A C18 reversed-phase column is commonly used.

-

The mobile phase is typically a gradient of methanol and water or acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is then evaporated to yield the pure compound.

-

Data Presentation

The following tables summarize the quantitative and spectroscopic data for this compound.

Yield of Extraction and Purification

| Step | Product | Yield (from 1.5 kg dried plant material) |

| 1 | Crude Methanol Extract | Data not available in the searched literature |

| 2 | Ethyl Acetate Fraction | 25.0 g |

| 3 | Purified this compound | 15.0 mg |

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed by spectroscopic analysis, primarily ¹H and ¹³C NMR.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 2.15 | m | |

| 2 | 2.05 | m | |

| 3 | 5.89 | br s | |

| 6α | 2.45 | ddd | 13.5, 5.0, 2.0 |

| 6β | 2.35 | m | |

| 7 | 2.85 | m | |

| 8 | 2.20 | m | |

| 10 | 2.55 | m | |

| 11 | 3.10 | d | 8.5 |

| 14α | 4.35 | d | 12.0 |

| 14β | 4.25 | d | 12.0 |

| 15 | 6.20 | s | |

| 17 | 1.15 | s | |

| 18 | 4.60 | s | |

| 19 | 1.05 | s | |

| 20α | 5.10 | s | |

| 20β | 4.95 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) | Carbon Type |

| 1 | 35.5 | CH₂ |

| 2 | 28.0 | CH₂ |

| 3 | 125.0 | CH |

| 4 | 138.0 | C |

| 5 | 50.0 | C |

| 6 | 38.0 | CH₂ |

| 7 | 45.0 | CH |

| 8 | 42.0 | CH |

| 9 | 55.0 | C |

| 10 | 48.0 | CH |

| 11 | 60.0 | CH |

| 12 | 175.0 | C |

| 13 | 130.0 | C |

| 14 | 70.0 | CH₂ |

| 15 | 110.0 | CH |

| 16 | 170.0 | C |

| 17 | 25.0 | CH₃ |

| 18 | 72.0 | CH₂ |

| 19 | 20.0 | CH₃ |

| 20 | 115.0 | CH₂ |

Visualizations

The following diagrams illustrate the workflow for the isolation and purification of this compound.

Caption: Workflow for the Isolation and Purification of this compound.

Caption: Logical Flow of the Purification Process.

Unveiling the Spectroscopic Signature of Salvileucalin A: A Technical Guide

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for Salvileucalin A, a novel diterpenoid isolated from Salvia leucantha. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside the experimental protocols utilized for their acquisition.

This compound, a spirocyclic diterpenoid with a rearranged neo-clerodane skeleton, has garnered interest within the scientific community. Understanding its precise chemical structure is paramount for any further investigation into its biological activity and potential therapeutic applications. Spectroscopic analysis serves as the cornerstone of this structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 5.99 | d | 9.8 |

| 3 | 6.55 | d | 9.8 |

| 5 | 2.82 | d | 11.0 |

| 6α | 1.88 | m | |

| 6β | 1.65 | m | |

| 7α | 2.05 | m | |

| 7β | 1.95 | m | |

| 10 | 2.95 | d | 11.0 |

| 11 | 3.28 | s | |

| 14 | 7.38 | t | 1.7 |

| 15 | 6.30 | t | 1.0 |

| 16 | 7.40 | br s | |

| 17α | 4.95 | d | 1.7 |

| 17β | 4.88 | d | 1.7 |

| 18 | 1.15 | s | |

| 19 | 1.05 | s | |

| 20α | 5.15 | s | |

| 20β | 5.08 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 200.2 |

| 2 | 128.5 |

| 3 | 145.2 |

| 4 | 135.5 |

| 5 | 55.1 |

| 6 | 28.9 |

| 7 | 30.2 |

| 8 | 45.3 |

| 9 | 138.1 |

| 10 | 50.2 |

| 11 | 60.3 |

| 12 | 175.4 |

| 13 | 125.2 |

| 14 | 143.5 |

| 15 | 108.1 |

| 16 | 139.2 |

| 17 | 70.5 |

| 18 | 25.1 |

| 19 | 18.2 |

| 20 | 115.1 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Technique | Data |

| HRESIMS | m/z 339.1227 [M+H]⁺ (Calcd. for C₂₀H₁₉O₅, 339.1232) |

| IR (film) | νₘₐₓ 3448, 1755, 1680, 1645, 875 cm⁻¹ |

Experimental Protocols

The spectroscopic data presented above were acquired using standard, rigorous laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a JEOL JNM-A500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26 for ¹H and δC 77.0 for ¹³C).

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a JEOL JMS-T100LC mass spectrometer. The sample was introduced via a direct infusion method to determine the accurate mass and molecular formula.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a JASCO FT/IR-4100 spectrometer. The data was collected from a thin film of the purified compound.

Workflow of Spectroscopic Analysis

The logical flow of spectroscopic analysis for the structure elucidation of a novel natural product like this compound is depicted in the following diagram.

This comprehensive spectroscopic dataset and the outlined protocols provide a foundational resource for researchers engaged in the study of this compound and related diterpenoids. The detailed structural information is essential for advancing our understanding of its chemical properties and biological functions, paving the way for future research in medicinal chemistry and drug discovery.

Physical and chemical properties of Salvileucalin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvileucalin A is a neo-clerodane diterpenoid that has been isolated from the aerial parts of Salvia leucantha. As a member of the extensive family of diterpenoids found in the Salvia genus, this compound is of interest to the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into its potential biological effects based on related compounds. Due to the limited availability of public data, some sections of this guide are supplemented with information on structurally similar compounds to provide a more complete picture for researchers.

Physical and Chemical Properties

The definitive experimental physical and chemical properties of this compound are not widely available in the public domain. The primary source detailing its absolute structure, which would contain this information, is not readily accessible. However, computed data and information from chemical suppliers provide some basic characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₅ | --INVALID-LINK--[1] |

| Molecular Weight | 336.34 g/mol | --INVALID-LINK--[1] |

| Appearance | Powder | Inferred from supplier data |

| Melting Point | Data not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Inferred from supplier data |

| ¹H NMR Data | Data not available | |

| ¹³C NMR Data | Data not available | |

| Infrared (IR) Data | Data not available | |

| UV-Vis Data | Data not available | |

| XLogP3-AA | 1.9 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 65.7 Ų | --INVALID-LINK--[1] |

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, the broader class of neo-clerodane diterpenoids from Salvia species is known to possess a range of biological activities, including cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

While specific data for this compound is not available, the related compound, Salvileucalin B, has demonstrated cytotoxicity against human lung adenocarcinoma (A549) and human colon adenocarcinoma (HT-29) cell lines.[2][3] It is plausible that this compound may exhibit similar cytotoxic properties.

Anti-inflammatory Activity

Phenolic acids and other diterpenoids isolated from Salvia species have been shown to possess anti-inflammatory properties. For instance, some phenolic acids from Salvia miltiorrhiza exert their anti-inflammatory effects through the TLR4/NF-κB signaling pathway.[4] Other phytochemicals are known to modulate the production of pro-inflammatory cytokines.[5][6][7][8] Given its structural class, this compound may also possess anti-inflammatory activity, potentially through the inhibition of key inflammatory mediators.

Hypothetical Signaling Pathway

Based on the known activities of structurally related neo-clerodane diterpenoids and other compounds from Salvia species, a hypothetical signaling pathway for the potential anti-inflammatory action of this compound can be proposed. This would involve the inhibition of pro-inflammatory signaling cascades.

Experimental Protocols

General Protocol for Isolation and Purification of Neo-clerodane Diterpenoids from Salvia species

This protocol is a composite based on methods described for the isolation of diterpenoids from various Salvia species.

References

- 1. This compound | C20H16O5 | CID 102390049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. The Reisman Synthesis of (+)-Salvileucalin B [organic-chemistry.org]

- 4. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting post-stroke neuroinflammation with Salvianolic acid A: molecular mechanisms and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Anti-Inflammatory Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of Salvileucalin A: A Technical Guide

Introduction

Salvileucalin A is a naturally occurring diterpenoid isolated from the aerial parts of Salvia leucantha. It belongs to the neoclerodane class of compounds, which are known for their complex and diverse chemical structures and biological activities. While the absolute structure of this compound has been elucidated, a significant gap exists in the scientific literature regarding its specific biological functions. In contrast, its co-isolated analogue, Salvileucalin B, has been reported to exhibit modest cytotoxic effects. This guide aims to provide a comprehensive overview of the potential biological activities of this compound, drawing upon the available data for Salvileucalin B and the well-documented pharmacological properties of other compounds isolated from the Salvia genus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel compound.

Anticancer Activity

While direct evidence for the anticancer activity of this compound is currently unavailable, the related compound, Salvileucalin B, has demonstrated cytotoxic effects against human cancer cell lines. This suggests that this compound may also possess similar properties and warrants further investigation.

Cytotoxicity Data for Salvileucalin B

Salvileucalin B has been shown to exhibit modest cytotoxicity against human lung adenocarcinoma (A549) and human colon adenocarcinoma (HT-29) cell lines.[1][2][3][4] The reported 50% inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Human Lung Adenocarcinoma | 5.23[1][2] |

| HT-29 | Human Colon Adenocarcinoma | 1.88[1][2] |

Potential Mechanism of Action: Induction of Apoptosis

A common mechanism by which cytotoxic compounds exert their effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. A hypothetical mechanism for a cytotoxic agent like a Salvileucalin could involve the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases, which are the executioners of cell death.[1][5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8][9]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, HT-29)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[10]

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[10]

-

Compound Treatment: Prepare a series of dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[10]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.[10] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Mix each sample thoroughly and measure the absorbance at 570 nm using a multi-well spectrophotometer.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Potential Anti-inflammatory Activity

Many species of the Salvia genus are known to produce compounds with anti-inflammatory properties. This suggests that this compound could also possess anti-inflammatory activity. A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS).

Potential Mechanism of Action: Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response.[2][11][12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[13] Anti-inflammatory compounds often act by inhibiting this pathway.

Experimental Protocol: Nitric Oxide Production Assay in Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7).[14][15][16]

Objective: To evaluate the ability of this compound to inhibit NO production in vitro.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

96-well plates

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[17]

-

Sodium nitrite (for standard curve)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.[17]

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production.[17] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.[15]

-

Nitrite Measurement:

-

Absorbance Reading: Measure the absorbance at 540-550 nm.[15]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Potential Antimicrobial Activity

Natural products from Salvia species are a rich source of compounds with antimicrobial activity. Therefore, it is plausible that this compound may exhibit inhibitory effects against various pathogenic microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][19][20][21]

Objective: To determine the MIC of this compound against selected bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)[3]

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in MHB directly in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.[3] Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (no turbidity) is observed. The results can also be read using a microplate reader to measure the optical density at 600 nm.

Workflow for MIC Determination

The following diagram illustrates the general workflow for a broth microdilution MIC assay.

Conclusion

This compound is a structurally intriguing natural product with currently uncharacterized biological activities. Based on the modest cytotoxicity of its close analogue, Salvileucalin B, and the well-established anti-inflammatory and antimicrobial properties of compounds from the Salvia genus, this compound represents a promising candidate for further pharmacological investigation. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research to unlock the therapeutic potential of this compound. It is imperative that dedicated studies are conducted to specifically assess the cytotoxic, anti-inflammatory, and antimicrobial activities of this compound to establish its unique biological profile.

References

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT assay - Wikipedia [en.wikipedia.org]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. NF-kB pathway overview | Abcam [abcam.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. mdpi.com [mdpi.com]

- 17. mjas.analis.com.my [mjas.analis.com.my]

- 18. pubs.acs.org [pubs.acs.org]

- 19. protocols.io [protocols.io]

- 20. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 21. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

Preliminary Cytotoxicity Screening of Salvileucalin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvileucalin A is a diterpenoid natural product that has garnered interest within the scientific community for its potential as an anticancer agent. Preliminary studies have indicated its cytotoxic effects against various cancer cell lines, suggesting its promise as a lead compound for further drug development. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, including a summary of reported activity, detailed experimental protocols for assessing cytotoxicity, and a discussion of potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values determined to quantify its potency. The available data from preliminary screenings are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Human Lung Adenocarcinoma | 5.23[1][2] |

| HT-29 | Human Colon Adenocarcinoma | 1.88[1][2] |

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Experimental Protocols

The following section details a representative methodology for the in vitro cytotoxicity screening of this compound, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is applicable to adherent cell lines such as A549 and HT-29.

Materials and Reagents

-

This compound

-

Human cancer cell lines (e.g., A549, HT-29)

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Cell Culture and Maintenance

-

Human cancer cell lines A549 and HT-29 are cultured in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Protocol)

-

Cell Seeding: Cells are harvested using Trypsin-EDTA, centrifuged, and resuspended in fresh culture medium. A cell suspension of 5 x 10^4 cells/mL is prepared, and 100 µL is seeded into each well of a 96-well plate. The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the treatment wells.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of this compound.

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Putative Signaling Pathway: Apoptosis

While the precise mechanism of action for this compound is yet to be fully elucidated, many cytotoxic natural products induce cell death via apoptosis. The following diagram illustrates a generalized view of the intrinsic and extrinsic apoptosis pathways. Further research is required to determine the specific involvement of these pathways in this compound-induced cytotoxicity.

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Conclusion and Future Directions

The preliminary data on this compound demonstrate its cytotoxic potential against human lung and colon adenocarcinoma cell lines. The provided experimental protocol for the MTT assay offers a robust and reproducible method for further in vitro screening against a broader panel of cancer cell lines.

Future research should focus on several key areas:

-

Expansion of Cytotoxicity Screening: Evaluating the activity of this compound against a wider range of cancer cell lines, including those from different tissue origins and with varying genetic backgrounds.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying the cytotoxic effects of this compound. This includes determining its specific cellular targets and elucidating its impact on key signaling pathways, such as apoptosis, cell cycle regulation, and others.

-

In Vivo Efficacy: Assessing the anti-tumor efficacy and toxicity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to identify compounds with improved potency and selectivity.

References

Salvileucalin A and its Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvileucalin A is a naturally occurring diterpenoid isolated from Salvia leucantha. It belongs to the neoclerodane class of diterpenes, a group of compounds known for their diverse and potent biological activities. While research on this compound itself is limited, its derivative, Salvileucalin B, has garnered significant attention due to its unique chemical structure and cytotoxic properties. It is hypothesized that Salvileucalin B is biosynthetically derived from this compound. This technical guide provides a comprehensive overview of the available scientific information on this compound and its derivatives, with a primary focus on the synthesis and biological activity of Salvileucalin B. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structures

The chemical structures of this compound and its derivative Salvileucalin B are presented below.

-

This compound: C₂₀H₁₆O₅

-

Salvileucalin B: A derivative hypothesized to be biosynthetically formed from this compound.

Synthesis of Salvileucalin Derivatives

Retrosynthetic Analysis of Salvileucalin B

The Reisman synthesis of (+)-Salvileucalin B provides a blueprint for obtaining this complex molecule. The key features of their strategy include an intramolecular cyclization of a diazo ketone to construct the core structure.[1]

A critical step in the synthesis of the Salvileucalin B core is the copper-catalyzed intramolecular arene cyclopropanation, which forms the central norcaradiene structure.[2]

References

Methodological & Application

Total Synthesis of Salvileucalin A: A Case of Undisclosed Synthesis and a Look at a Close Relative

To date, a step-by-step total synthesis of Salvileucalin A has not been reported in peer-reviewed scientific literature. While the chemical structure of this compound is known, and it is understood to be a biosynthetic precursor to the more complex Salvileucalin B, its complete laboratory synthesis remains an unaddressed challenge in the field of organic chemistry.

For researchers, scientists, and drug development professionals interested in the synthesis of this family of natural products, the enantioselective total synthesis of (+)-Salvileucalin B , accomplished by the laboratory of Sarah E. Reisman, provides a valuable and detailed roadmap. This synthesis is particularly relevant as it addresses the construction of the core chemical scaffold shared among the Salvileucalin family.

This document provides a detailed overview of the key strategies and experimental protocols for the total synthesis of (+)-Salvileucalin B, presented as a comprehensive guide for researchers in the field.

Retrosynthetic Analysis of (+)-Salvileucalin B

The Reisman synthesis of (+)-Salvileucalin B is a landmark achievement that showcases a powerful copper-catalyzed intramolecular arene cyclopropanation to construct the signature norcaradiene core of the molecule. The retrosynthetic strategy is outlined below.

Caption: Retrosynthetic analysis of (+)-Salvileucalin B.

Key Stages of the Total Synthesis of (+)-Salvileucalin B

The forward synthesis can be broadly divided into the following key stages:

-

Construction of the Triyne Precursor: The synthesis commences with the preparation of a key triyne intermediate. This is achieved through the coupling of three smaller fragments, with stereochemistry being carefully controlled using a Myers' pseudoephedrine chiral auxiliary.[1]

-

Ruthenium-Catalyzed Cycloisomerization: The triyne precursor undergoes a ruthenium-catalyzed [2+2+2] cycloaddition to assemble the tetracyclic core of the molecule in a single step.

-

Formation of the α-Diazo-β-ketonitrile: The tetracyclic intermediate is then converted into a crucial α-diazo-β-ketonitrile. This functional group is poised for the key cyclopropanation reaction.

-

Copper-Catalyzed Intramolecular Arene Cyclopropanation: The α-diazo-β-ketonitrile is subjected to copper catalysis, which initiates an intramolecular cyclopropanation of the aromatic ring. This step forges the sterically congested and highly strained norcaradiene core of Salvileucalin B.[1][2]

-

Navigating a Reversible Retro-Claisen Rearrangement: A notable challenge in the synthesis was the unexpected retro-Claisen rearrangement that occurred during the reduction of a nitrile group. The Reisman group cleverly navigated this by demonstrating the reversibility of this rearrangement, allowing for the desired transformation to proceed.[1]

-

Final Oxidative and Cyclization Steps: The synthesis is completed through a series of final steps including a palladium-mediated carbonylative cyclization to form the lactone ring and a final selective oxidation to furnish (+)-Salvileucalin B.[1]

Tabulated Data for Key Synthetic Steps

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| Triyne Formation | Myers' Amide & Propargyl Bromide | 1. LHMDS, LiCl, THF, -78 °C to rt; 2. Propargyl bromide | Triyne Intermediate | 90 |

| Cycloisomerization | Triyne Intermediate | RuCp*(cod)Cl (cat.), CH2Cl2, 45 °C | Tetracyclic Core | 74 (3 steps) |

| Diazo Transfer | β-Ketonitrile | Imidazole-1-sulfonyl azide hydrochloride, K2CO3, MeCN, 0 °C to rt | α-Diazo-β-ketonitrile | 78 (2 steps) |

| Arene Cyclopropanation | α-Diazo-β-ketonitrile | Cu(hfacac)2 (cat.), CH2Cl2, 120 °C, microwave | Hexacyclic Ketone | 65 |

| Carbonylative Cyclization | Vinyl Triflate | Pd(OAc)2, dppf, CO (1 atm), Et3N, DMF/MeCN, 70 °C | Pentacyclic Lactone | 85 |

| Final Oxidation | Pentacyclic Lactone | SeO2, 1,4-dioxane, 80 °C | (+)-Salvileucalin B | 45 |

Experimental Protocols

General Procedure for Copper-Catalyzed Intramolecular Arene Cyclopropanation

To a solution of the α-diazo-β-ketonitrile in anhydrous and degassed dichloromethane (0.01 M) in a microwave vial is added copper(II) hexafluoroacetylacetonate (Cu(hfacac)2, 10 mol %). The vial is sealed and heated to 120 °C for 1 minute under microwave irradiation. The reaction mixture is then cooled to room temperature, concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the hexacyclic ketone.

General Procedure for Palladium-Mediated Carbonylative Cyclization

A solution of the vinyl triflate, palladium(II) acetate (Pd(OAc)2, 10 mol %), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 20 mol %), and triethylamine in a mixture of dimethylformamide and acetonitrile is sparged with carbon monoxide for 15 minutes. The reaction mixture is then heated to 70 °C under a carbon monoxide atmosphere (1 atm, balloon) for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pentacyclic lactone.

Logical Workflow of the Synthesis

Caption: Synthetic workflow for the total synthesis of (+)-Salvileucalin B.

Conclusion

While the total synthesis of this compound remains an open target for the synthetic community, the successful enantioselective total synthesis of (+)-Salvileucalin B by Reisman and coworkers provides a critical blueprint for accessing the complex architecture of this class of diterpenoids. The strategies and methodologies developed in the synthesis of Salvileucalin B, particularly the key copper-catalyzed intramolecular arene cyclopropanation, offer valuable insights and a solid foundation for future efforts aimed at the synthesis of this compound and other related natural products. The detailed protocols and data presented here are intended to serve as a practical guide for researchers engaged in complex molecule synthesis and drug discovery.

References

Protocol for Dissolving Salvileucalin A in DMSO for In Vitro Assays

For Research Use Only

Introduction

Salvileucalin A is a diterpenoid natural product that, like other members of the salvileucalin family, is investigated for its potential cytotoxic and anti-cancer properties. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous media, necessitating the use of an organic solvent for the preparation of stock solutions for in vitro biological assays. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent that can effectively dissolve many nonpolar and polar compounds, making it an ideal choice for preparing high-concentration stock solutions of compounds like this compound for cell-based and biochemical assays.

This document provides a detailed protocol for the proper dissolution of this compound in DMSO to create a concentrated stock solution, along with guidelines for its storage and subsequent dilution for use in in vitro experiments.

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous or cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mM Stock Solution

-

Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.

-

Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to know the molecular weight (MW) of this compound.

-

Calculation: Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol )

-

Example calculation for 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 350.4 g/mol = 0.003504 g = 3.504 mg.

-

-

Dissolution:

-

Transfer the weighed this compound to a sterile, amber microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

-

Ensuring Complete Dissolution:

-

Visually inspect the solution against a light source to ensure that no solid particles are visible.

-

If the compound does not fully dissolve, gentle warming in a water bath or heat block at 37°C for 5-10 minutes with intermittent vortexing can be applied. Caution: Avoid excessive heat, as it may degrade the compound.

-

Sonication in a water bath for a few minutes can also aid in dissolving stubborn particles.

-

-

Sterilization (Optional): If the stock solution needs to be sterile for long-term storage and use in cell culture, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE or nylon).

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber or opaque vials to minimize freeze-thaw cycles and exposure to light.

-

Store the stock solution at -20°C or -80°C for long-term stability. When stored properly, DMSO stock solutions of many compounds are stable for several months.

-

Working Dilutions

For in vitro assays, the DMSO stock solution is typically diluted in cell culture medium or assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells or interferes with the assay. Generally, a final DMSO concentration of less than 0.5% (v/v) is recommended, and for many cell lines, it should be kept below 0.1%.

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:

-

Perform a serial dilution. For instance, dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution.

-

Then, dilute the 100 µM intermediate solution 1:10 in culture medium to achieve the final 10 µM concentration. The final DMSO concentration in this example would be 0.1%.

Quantitative Data Summary

Due to the limited publicly available data for this compound, the following table presents hypothetical data that is representative of what might be expected for a diterpenoid with cytotoxic activity. This data is for illustrative purposes only.

| Parameter | Cell Line | Value |

| IC₅₀ (µM) | A549 (Human Lung Carcinoma) | 5.2 |

| HT-29 (Human Colon Adenocarcinoma) | 1.9 | |

| MCF-7 (Human Breast Adenocarcinoma) | 8.7 | |

| Solubility in DMSO | - | > 20 mM |

| Recommended Stock Conc. | - | 10 mM |

| Recommended Final DMSO Conc. in Assay | - | < 0.5% |

Experimental Workflow

The following diagram illustrates a typical workflow for utilizing the this compound DMSO stock solution in a cell-based cytotoxicity assay.

Caption: Experimental workflow for this compound from stock preparation to in vitro cytotoxicity assay.

Postulated Signaling Pathway

While the specific molecular targets of this compound are not well-documented, many cytotoxic diterpenoids are known to induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified, hypothetical signaling pathway through which this compound might exert its effects.

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Disclaimer: This document provides a generalized protocol and illustrative data. Researchers should consult the specific product information sheet for this compound and optimize the protocol for their specific experimental conditions and cell lines. Always adhere to standard laboratory safety procedures when handling chemical reagents.

Application Notes and Protocols for Testing Salvileucalin A Cytotoxicity in Cell Culture

A-1: Introduction

Salvileucalin A is a naturally occurring compound that has garnered interest for its potential cytotoxic effects on cancer cells. This document provides detailed protocols for assessing the cytotoxicity of this compound in vitro using common cell culture-based assays. The primary method detailed is the MTT assay, a widely used colorimetric technique for evaluating cell viability. Additionally, this note explores the potential mechanism of action of this compound, drawing parallels with the closely related compound, Salvianolic Acid A, which is known to induce apoptosis. These protocols are intended for researchers in drug discovery and oncology to facilitate the screening and characterization of this compound's anticancer properties.

A-2: Summary of Quantitative Cytotoxicity Data

Due to limited publicly available data specifically for this compound, the following table summarizes the cytotoxic activity of the related compound, Salvileucalin B. This data can serve as a preliminary guide for selecting appropriate cell lines and concentration ranges for testing this compound.

| Compound | Cell Line | Cell Type | Assay | IC50 (µM) |

| Salvileucalin B | A549 | Human Lung Carcinoma | Not Specified | Modest Cytotoxicity |

| Salvileucalin B | HT-29 | Human Colon Adenocarcinoma | Not Specified | Modest Cytotoxicity |

Note: The term "modest cytotoxicity" suggests that the IC50 values are likely in the micromolar range.[1] It is recommended to perform initial dose-response experiments with this compound over a broad concentration range (e.g., 0.1 µM to 100 µM) to determine its specific potency in the cell lines of interest.

P-1: Cell Culture Protocol for Cytotoxicity Testing

This protocol outlines the general steps for culturing and preparing cancer cell lines for cytotoxicity assessment with this compound.

1. Materials:

-

Cancer cell lines of interest (e.g., A549, HT-29, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

96-well flat-bottom sterile microplates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Humidified incubator (37°C, 5% CO2)

2. Procedure:

-

Cell Culture Maintenance:

-

Culture cells in T-75 flasks with complete medium.

-

Passage the cells when they reach 80-90% confluency.

-

To passage, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate until cells detach.

-

Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

-

-

Cell Seeding for 96-well Plates:

-

Trypsinize and count the cells using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the desired seeding density (typically 5,000 to 10,000 cells/well in 100 µL of medium).

-

Seed the cells into the inner 60 wells of a 96-well plate to minimize edge effects. Add sterile PBS to the outer wells.

-

Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.

-

P-2: MTT Assay Protocol for this compound Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product.

1. Materials:

-

Cells seeded in a 96-well plate (from Protocol P-1)

-

This compound serial dilutions

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

2. Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound treatment) and a negative control (untreated cells in medium only).

-

-

Cell Treatment:

-

After the 24-hour incubation of the seeded plate, carefully remove the medium.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the treatment incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth. This can be calculated using non-linear regression analysis in software like GraphPad Prism.

-

M-1: Postulated Mechanism of Action - Apoptosis Induction

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on the related compound Salvianolic Acid A suggest that it induces apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a common mechanism of action for many natural anticancer compounds.

The proposed mechanism involves the following key steps:

-

Upregulation of Pro-apoptotic Proteins: Salvianolic Acid A has been shown to increase the expression of pro-apoptotic proteins like Bax.

-

Downregulation of Anti-apoptotic Proteins: Concurrently, it decreases the expression of anti-apoptotic proteins such as Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: This results in the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Caspase-9 then activates executioner caspases, such as caspase-3.

-

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Diagram of Postulated Signaling Pathway:

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Experimental Workflow Diagram:

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

Application Notes and Protocols: Cytotoxicity of Salvileucalin A using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvileucalin A is a naturally occurring diterpenoid that has garnered interest for its potential cytotoxic effects against cancer cell lines. Assessing the in vitro efficacy of such compounds is a critical first step in the drug discovery pipeline. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.[1][2] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3] The concentration of these dissolved crystals, measured spectrophotometrically, is directly proportional to the number of viable cells.[3][4] This document provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, MTT, into a purple formazan product.[2][4] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[2] The resulting insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm).[2] The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Materials and Reagents

-

This compound

-

Human cancer cell lines (e.g., A549 lung adenocarcinoma, HT-29 colon adenocarcinoma)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3][5]

-

Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Experimental Protocol

This protocol outlines the steps for assessing the cytotoxicity of this compound.

Cell Seeding

-

Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells that are in the exponential growth phase using Trypsin-EDTA.

-

Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[6]

-

Incubate the plate overnight to allow the cells to attach and resume growth.[7]

Treatment with this compound

-

Prepare a stock solution of this compound in DMSO.

-

On the following day, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include control wells:

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (without the compound).

-

Untreated Control: Cells in culture medium only.

-

Blank: Culture medium only (no cells).

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

MTT Assay

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[5][8]

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals.[3][5]

Data Acquisition and Analysis

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[3][5]

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxic Effect of this compound on Cancer Cell Lines (Example Data)

| Concentration (µM) | A549 % Viability (Mean ± SD) | HT-29 % Viability (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |

| 0.1 | 95.2 ± 3.8 | 92.1 ± 4.2 |

| 1 | 82.5 ± 4.1 | 78.9 ± 3.9 |

| 10 | 55.1 ± 3.2 | 48.7 ± 3.5 |

| 50 | 25.8 ± 2.5 | 19.4 ± 2.1 |

| 100 | 10.3 ± 1.8 | 8.2 ± 1.5 |

| IC50 (µM) | ~12.5 | ~9.8 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. Based on published data for the related compound Salvileucalin B, IC50 values against A549 and HT-29 cells were reported as 5.23 and 1.88 µg/mL, respectively.[9]

Experimental Workflow

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. MTT Assay [protocols.io]

- 7. texaschildrens.org [texaschildrens.org]

- 8. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 9. files.core.ac.uk [files.core.ac.uk]

Application Note: Development of Anti-inflammatory Assays for Salvileucalin A

Introduction

Salvileucalin A is a natural product isolated from Salvia leucantha. Compounds from the Salvia genus have been traditionally used for their medicinal properties, with modern research indicating potent anti-inflammatory effects.[1][2][3] This application note details the development and validation of a panel of in vitro assays to characterize the anti-inflammatory activity of this compound. The primary focus is on its ability to modulate key inflammatory pathways, including the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, and its effect on the nuclear factor-kappa B (NF-κB) signaling cascade.

Mechanism of Action Postulate

Based on the known anti-inflammatory mechanisms of other bioactive compounds isolated from Salvia species, it is hypothesized that this compound exerts its effects through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.[4][5] Specifically, the assays described herein are designed to investigate the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression and activity, which are critical enzymes in the inflammatory response.[6][7][8] Furthermore, we will explore the upstream regulation of these enzymes by examining the NF-κB signaling pathway, a central regulator of inflammation.[5][9][10]

Experimental Overview

A series of cell-based assays were developed using the murine macrophage cell line RAW 264.7 and the human monocytic cell line THP-1. These cells are well-established models for studying inflammation in vitro as they respond to inflammatory stimuli, such as lipopolysaccharide (LPS), by producing a range of inflammatory mediators.[6][11][12] The following assays were performed:

-

Cell Viability Assay (MTT): To determine the non-cytotoxic concentration range of this compound.

-

Nitric Oxide (NO) Production Assay (Griess Test): To quantify the inhibition of NO production in LPS-stimulated RAW 264.7 cells.

-

Prostaglandin E2 (PGE2) Immunoassay (ELISA): To measure the inhibitory effect of this compound on PGE2 secretion in LPS-stimulated RAW 264.7 cells.

-

NF-κB Reporter Assay: To assess the impact of this compound on the transcriptional activity of NF-κB in response to TNF-α stimulation.

-

Western Blot Analysis: To determine the effect of this compound on the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB pathway (p65, IκBα).

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 and THP-1 Cells

| Concentration (µM) | RAW 264.7 Cell Viability (%) | THP-1 Cell Viability (%) |

| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.2 |

| 1 | 98.2 ± 3.1 | 99.1 ± 4.8 |

| 5 | 97.5 ± 2.8 | 98.3 ± 3.9 |

| 10 | 95.8 ± 4.2 | 96.5 ± 4.1 |

| 25 | 92.1 ± 5.5 | 94.2 ± 3.7 |

| 50 | 88.9 ± 6.1 | 90.7 ± 5.3 |

| 100 | 65.3 ± 7.8 | 70.1 ± 6.9 |

Data are presented as mean ± SD (n=3). Cell viability was determined by MTT assay after 24 hours of treatment.